N-({[2,3'-bipyridine]-4-yl}methyl)-3-[4-(methylsulfanyl)phenyl]propanamide
Description
This compound features a 2,3'-bipyridine core substituted at the 4-position with a methyl group bearing a propanamide chain. The propanamide moiety terminates in a 4-(methylsulfanyl)phenyl group, introducing both aromatic and sulfur-containing functional groups.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-26-19-7-4-16(5-8-19)6-9-21(25)24-14-17-10-12-23-20(13-17)18-3-2-11-22-15-18/h2-5,7-8,10-13,15H,6,9,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMGNHBXOAZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-3-[4-(methylsulfanyl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article summarizes the findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C18H20N2S
- Molecular Weight: 302.43 g/mol
The compound features a bipyridine moiety linked to a propanamide with a methylsulfanyl phenyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 2 µg/mL |
| Compound B | Mtb | 0.5 µg/mL |
| This compound | MRSA & Mtb | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of bipyridine derivatives has also been explored. Some studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The selectivity for COX-2 over COX-1 may suggest a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: COX Inhibition Data
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Meloxicam | 50 | 90 |
| This compound | TBD | TBD |
Cytotoxicity and Anticancer Activity
Preliminary assessments suggest that some bipyridine derivatives do not exhibit significant cytotoxicity against normal cell lines while showing selective toxicity against cancer cell lines . This profile is critical for developing potential anticancer agents.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:
- Caco-2 cells (colorectal cancer): 54.9% viability at 50 µM (p = 0.001)
- A549 cells (lung cancer): No significant effect observed
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Cell Signaling Modulation: It could affect signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging: Some studies suggest that bipyridine derivatives may reduce oxidative stress by scavenging ROS.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogues from the evidence:
*Note: Molecular weight for the target compound is estimated based on its assumed formula.
Key Differences and Implications
Bipyridine Core Modifications
- Positional Isomerism: The target compound’s 2,3'-bipyridine core (vs. 3,3'-bipyridine in ) may alter electronic properties and binding interactions.
- Sulfur Functionalization : The methylsulfanyl (S-Me) group in the target compound is less electron-withdrawing than the methylsulfonyl (SO₂-Me) group in . Sulfonyl groups enhance polarity and hydrogen-bonding capacity, which could influence solubility and receptor affinity .
Heterocyclic and Aromatic Substituents
- Cyclopropyl Modification : The cyclopropylpyridine in introduces steric bulk and rigidity, which may improve metabolic stability compared to the target compound’s unsubstituted bipyridine.
Propanamide Chain Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
